2-(1,3-oxazol-2-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-oxazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with a molecular formula of C5H9Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-oxazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-aminoethanol with a suitable oxazole derivative under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalyst: Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-oxazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
- **Oxidizing
Properties
CAS No. |
2624142-28-3 |
---|---|
Molecular Formula |
C5H10Cl2N2O |
Molecular Weight |
185.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.